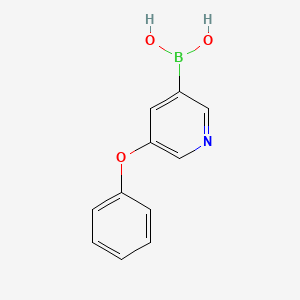

(5-Phenoxypyridin-3-yl)boronic acid

Description

Properties

IUPAC Name |

(5-phenoxypyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BNO3/c14-12(15)9-6-11(8-13-7-9)16-10-4-2-1-3-5-10/h1-8,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXGLMPPRPDSZPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1)OC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80694926 | |

| Record name | (5-Phenoxypyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850991-33-2 | |

| Record name | (5-Phenoxypyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(5-Phenoxypyridin-3-yl)boronic Acid: A Core Building Block for Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(5-Phenoxypyridin-3-yl)boronic acid is an organoboron compound featuring a boronic acid group on a pyridine ring, which is further substituted with a phenoxy moiety.[1] This unique combination of structural motifs—a Lewis acidic boronic acid, a basic pyridine core, and a bulky phenoxy group—makes it a highly valuable and versatile building block in contemporary organic synthesis and medicinal chemistry.[1][2] The pyridine and phenoxy rings are frequently found in biologically active molecules, and the boronic acid functional group serves as a critical handle for constructing complex molecular architectures, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][3]

This guide provides an in-depth exploration of the synthesis, properties, and applications of (5-phenoxypyridin-3-yl)boronic acid, offering field-proven insights and detailed protocols for professionals in drug discovery and chemical research.

Section 1: Synthesis of (5-Phenoxypyridin-3-yl)boronic Acid

The most reliable and widely adopted method for synthesizing aryl and heteroaryl boronic acids on both laboratory and industrial scales is the Miyaura borylation reaction.[4][5] This palladium-catalyzed cross-coupling reaction offers significant advantages over traditional methods (e.g., using organolithium or Grignard reagents), including milder reaction conditions, superior functional group tolerance, and operational simplicity.[6]

The Preferred Synthetic Route: Miyaura Borylation

The synthesis of (5-phenoxypyridin-3-yl)boronic acid is efficiently achieved by the palladium-catalyzed cross-coupling of a corresponding halo-precursor, typically 3-bromo-5-phenoxypyridine, with a diboron reagent.

Core Reaction Scheme:

The reaction first yields the boronate ester, (5-phenoxypyridin-3-yl)boronic acid pinacol ester, which can be subsequently hydrolyzed to the desired boronic acid. In many applications, the stable and easily purified pinacol ester can be used directly in subsequent cross-coupling reactions without prior hydrolysis.[4]

Causality Behind Experimental Choices

| Component | Choice & Rationale |

| Starting Material | 3-Bromo-5-phenoxypyridine: While the chloro-analogue is more cost-effective, the C-Br bond undergoes oxidative addition to the Palladium(0) catalyst more readily than the C-Cl bond, leading to faster reaction times and higher yields. |

| Borylating Agent | Bis(pinacolato)diboron (B₂pin₂): This is the most common reagent due to its high stability, ease of handling, and the fact that the resulting pinacol esters are generally stable, crystalline solids that are amenable to chromatographic purification.[4] Tetrahydroxydiboron [B₂(OH)₄]: A more atom-economical and "greener" alternative that directly yields the boronic acid, avoiding a separate hydrolysis step and the generation of pinacol waste.[5][7] |

| Catalyst System | PdCl₂(dppf) or Pd(OAc)₂ + XPhos: A palladium catalyst is essential. The choice of ligand is critical for stabilizing the catalytic species and facilitating the reaction steps. Dppf (1,1'-Bis(diphenylphosphino)ferrocene) and bulky, electron-rich phosphine ligands like XPhos are highly effective for this transformation.[7] |

| Base | Potassium Acetate (KOAc): A mild base is crucial. Its role is to activate the diboron reagent.[6] Stronger bases can promote competitive side reactions, including the premature Suzuki coupling of the newly formed boronic acid with unreacted starting material.[6] |

| Solvent | Anhydrous Dioxane or DMSO: Polar aprotic solvents are used to ensure all reagents remain in solution. Anhydrous conditions are important to prevent the premature hydrolysis of the diboron reagent. |

The Catalytic Cycle: A Mechanistic Overview

The Miyaura borylation proceeds through a well-established catalytic cycle involving a Palladium(0)/Palladium(II) interchange.

// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; PdII_Complex [label="Ar-Pd(II)-X(L)₂", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetal [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; PdII_Boryl [label="Ar-Pd(II)-Bpin(L)₂", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; RedElim [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Product [label="Ar-Bpin\n(Product)", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [label="Ar-X"]; OxAdd -> PdII_Complex; PdII_Complex -> Transmetal [label="B₂(pin)₂\n+ Base"]; Transmetal -> PdII_Boryl; PdII_Boryl -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Catalyst\nRegeneration"]; } enddot Caption: The catalytic cycle of the Miyaura borylation reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.

-

Transmetalation: The base activates the diboron reagent, which then transfers a boryl group to the palladium center, displacing the halide. This is often the rate-determining step.[4]

-

Reductive Elimination: The aryl group and the boryl group couple and are eliminated from the palladium center, forming the desired aryl boronate ester (Ar-Bpin) and regenerating the active Pd(0) catalyst.[6]

Self-Validating Experimental Protocol

This protocol describes the synthesis of the pinacol ester, a stable intermediate.

// Nodes Start [label="Start:\n3-Bromo-5-phenoxypyridine", shape=invhouse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reagents [label="Add B₂pin₂, Pd Catalyst,\nKOAc, Anhydrous Dioxane"]; Reaction [label="Inert Atmosphere (N₂/Ar)\nHeat (e.g., 80-100 °C)\nMonitor by TLC/LC-MS"]; Workup [label="Aqueous Workup:\nFilter, Extract with EtOAc,\nWash with Brine"]; Purify [label="Purification:\nDry (Na₂SO₄), Concentrate,\nSilica Gel Chromatography"]; Product_Ester [label="Product 1:\n(5-Phenoxypyridin-3-yl)boronic\nacid pinacol ester", shape=cds, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Hydrolysis [label="Optional Hydrolysis:\nAqueous Acid (e.g., HCl)", shape=ellipse, style=dashed]; Product_Acid [label="Product 2:\n(5-Phenoxypyridin-3-yl)boronic acid", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Application [label="Application:\nSuzuki-Miyaura Coupling\nwith Aryl Halide (Ar'-X)", shape=invhouse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Reagents; Reagents -> Reaction; Reaction -> Workup; Workup -> Purify; Purify -> Product_Ester; Product_Ester -> Hydrolysis [style=dashed]; Hydrolysis -> Product_Acid [style=dashed]; Product_Ester -> Application; Product_Acid -> Application; } enddot Caption: General workflow for synthesis and subsequent use.

Step-by-Step Methodology:

-

Reaction Setup: To an oven-dried flask, add 3-bromo-5-phenoxypyridine (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), potassium acetate (2.0-3.0 eq), and the palladium catalyst system (e.g., PdCl₂(dppf), 2-5 mol%).

-

Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

-

Solvent Addition: Add anhydrous dioxane (or another suitable solvent) via syringe.

-

Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues. Transfer the filtrate to a separatory funnel and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to obtain the pure boronate ester.

-

(Optional) Hydrolysis: To obtain the free boronic acid, the pinacol ester can be stirred with an aqueous acid (e.g., 2M HCl) in a solvent like acetone or THF, followed by extraction.

Section 2: Physicochemical and Reactivity Properties

Understanding the properties of (5-phenoxypyridin-3-yl)boronic acid is critical for its effective storage, handling, and application in synthesis.

Physical Properties

| Property | Value | Source |

| CAS Number | 850991-33-2 | |

| Molecular Formula | C₁₁H₁₀BNO₃ | [1] |

| Molecular Weight | 227.02 g/mol | |

| Appearance | Typically an off-white to white solid | General knowledge |

| IUPAC Name | (5-phenoxypyridin-3-yl)boronic acid |

Chemical Properties and Reactivity

-

Acidity and Stability: Boronic acids are Lewis acids due to the vacant p-orbital on the boron atom.[8] The pKa of aryl boronic acids can vary, but the presence of the pyridine ring generally increases acidity compared to phenylboronic acid. Boronic acids are prone to dehydration, especially upon heating, to form cyclic trimeric anhydrides known as boroxines. For this reason, they should be stored in a cool, dry environment. The presence of the pyridine nitrogen may also influence its stability and reactivity profile.[9]

-

Reactivity in Cross-Coupling: The primary utility of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[1][3] It readily reacts with aryl or heteroaryl halides and triflates in the presence of a palladium catalyst and a base to form new carbon-carbon bonds.[10] The reaction is highly tolerant of a wide range of functional groups, making it a cornerstone of modern drug discovery.[3]

Section 3: Applications in Drug Development

The unique structure of (5-phenoxypyridin-3-yl)boronic acid makes it a privileged scaffold in medicinal chemistry. Boron-containing compounds have seen a surge in interest since the FDA approval of drugs like Bortezomib (Velcade), a boronic acid-based proteasome inhibitor for treating multiple myeloma.[8][11][12]

-

Enzyme Inhibition: The boronic acid moiety can form reversible covalent bonds with active site serine, threonine, or cysteine residues in enzymes, or act as a transition-state analogue.[11][13] This makes it a powerful pharmacophore for designing inhibitors of proteases, esterases, and other enzyme classes.

-

Scaffold for Complex Molecules: It serves as a key intermediate for building complex molecules. The Suzuki-Miyaura reaction allows for the efficient connection of the phenoxypyridine core to other aromatic or heterocyclic systems, a common strategy for exploring structure-activity relationships (SAR) in drug discovery programs.[14]

-

Bioisostere and H-Bonding: The boronic acid group can act as a bioisostere of a carboxylic acid and can participate in hydrogen bonding interactions with protein targets, enhancing binding affinity and specificity.[13]

Conclusion

(5-Phenoxypyridin-3-yl)boronic acid is more than just a chemical reagent; it is an enabling tool for innovation in pharmaceutical sciences. Its synthesis via the robust and scalable Miyaura borylation allows for its ready availability, while its inherent reactivity and structural features provide a direct route to novel and complex molecular entities. For researchers and scientists in drug development, a thorough understanding of its synthesis and properties is essential for leveraging its full potential in the creation of next-generation therapeutics.

References

- Miyaura Borylation Reaction - Organic Chemistry Portal. (n.d.).

- Miyaura borylation - Wikipedia. (n.d.).

- Miyaura Borylation Reaction - Alfa Chemistry. (n.d.).

- Molander, G. A., Trice, S. L. J., & Kennedy, S. M. (2015). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. NIH Public Access, 23(8), 2356-2365.

- Gurung, S. R., et al. (2015). Development and Scale-up of an Efficient Miyaura Borylation Process Using Tetrahydroxydiboron. ACS Publications.

- Tautomeric equilibria and binding selectivity of pyridineboronic acids - The Royal Society of Chemistry. (n.d.).

- (5-Phenoxypyridin-3-yl)boronic acid | 850991-33-2 - Sigma-Aldrich. (n.d.).

- Buy (5-Phenoxypyridin-3-yl)boronic acid | 850991-33-2 - Smolecule. (n.d.).

- The Role of Boronic Acids in Pharmaceutical Synthesis and Drug Discovery. (n.d.).

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.).

- The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. (n.d.).

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. (n.d.).

- Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC - PubMed Central. (2017).

- Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchGate. (n.d.).

- Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals. (n.d.).

- The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. (n.d.).

- (5-Phenoxypyridin-3-yl)boronic acid | 850991-33-2 - Sigma-Aldrich. (n.d.).

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI. (n.d.).

- Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine | Request PDF - ResearchGate. (2025).

Sources

- 1. Buy (5-Phenoxypyridin-3-yl)boronic acid | 850991-33-2 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Miyaura Borylation Reaction [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. AGU Fall Meeting 2020 [agu.confex.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. nbinno.com [nbinno.com]

An In-Depth Technical Guide to (5-Phenoxypyridin-3-yl)boronic acid: Synthesis, Properties, and Applications in Cross-Coupling Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Phenoxypyridin-3-yl)boronic acid is a versatile bifunctional organic compound of significant interest in medicinal chemistry and materials science. Its structure, incorporating a pyridine ring, a phenoxy ether linkage, and a reactive boronic acid moiety, makes it a valuable building block for the synthesis of complex molecular architectures. The pyridine and phenoxy groups are prevalent in numerous biologically active compounds, and the boronic acid functional group serves as a key handle for carbon-carbon bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of (5-Phenoxypyridin-3-yl)boronic acid, with a focus on its utility in contemporary drug discovery and development.

Chemical Structure and Identification

The chemical structure of (5-Phenoxypyridin-3-yl)boronic acid is characterized by a pyridine ring substituted at the 5-position with a phenoxy group and at the 3-position with a boronic acid [-B(OH)₂] group.

Chemical Formula: C₁₁H₁₀BNO₃[1]

Molecular Weight: 215.01 g/mol [1]

IUPAC Name: (5-Phenoxypyridin-3-yl)boronic acid

Chemical Structure:

Caption: Chemical structure of (5-Phenoxypyridin-3-yl)boronic acid.

Physicochemical Properties

Boronic acids exhibit a unique set of physicochemical properties that are crucial for their reactivity and handling. They are mild Lewis acids and can exist in equilibrium with their trimeric anhydrides, known as boroxines, particularly in the solid state or in non-polar solvents.[3] The properties of (5-Phenoxypyridin-3-yl)boronic acid are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀BNO₃ | [1] |

| Molecular Weight | 215.01 g/mol | [1] |

| Appearance | White to off-white solid | [4] |

| Boiling Point | 419.3 °C at 760 mmHg (Predicted) | |

| Density | 1.293 g/cm³ (Predicted) | |

| Storage Temperature | 2-8°C, sealed in dry conditions | [1] |

| Solubility | Soluble in many polar organic solvents, poorly soluble in non-polar solvents. | [4] |

Synthesis of (5-Phenoxypyridin-3-yl)boronic acid

The synthesis of arylboronic acids typically involves the reaction of an organometallic reagent (e.g., a Grignard or organolithium species) with a trialkyl borate, followed by acidic hydrolysis.[5] For pyridylboronic acids, a common starting material is the corresponding bromopyridine. A plausible and efficient synthetic route to (5-Phenoxypyridin-3-yl)boronic acid starts from 3-bromo-5-phenoxypyridine.

Proposed Synthetic Pathway

Sources

- 1. 850991-33-2|(5-Phenoxypyridin-3-yl)boronic acid|BLD Pharm [bldpharm.com]

- 2. (5-Phenoxypyridin-3-yl)boronic acid | 850991-33-2 [sigmaaldrich.com]

- 3. Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone | MDPI [mdpi.com]

- 4. Phenylboronic Acid | C6H7BO2 | CID 66827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Structural and Synthetic Value of (5-Phenoxypyridin-3-yl)boronic acid

An In-Depth Technical Guide to the Spectroscopic Analysis of (5-Phenoxypyridin-3-yl)boronic acid

(5-Phenoxypyridin-3-yl)boronic acid is a bifunctional organoboron compound of significant interest to researchers in medicinal chemistry and pharmaceutical development.[1] Its molecular architecture, featuring a pyridine core, a phenoxy ether linkage, and a reactive boronic acid moiety, makes it a valuable building block in modern organic synthesis. The boronic acid group is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel prize-winning method for forging carbon-carbon bonds with high precision and efficiency.[2][3] This capability allows for the integration of the phenoxypyridine scaffold into complex molecular frameworks, a common strategy in the design of novel therapeutic agents.[4][5]

Given its role as a critical intermediate, the unambiguous structural confirmation and purity assessment of (5-Phenoxypyridin-3-yl)boronic acid are paramount. A multi-technique spectroscopic approach is not merely a quality control step but a foundational requirement for reproducible and reliable downstream applications. This guide provides a comprehensive analysis of the compound using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). The discussion is framed from an application scientist's perspective, emphasizing the causal logic behind experimental choices and the interpretation of spectral data to build a cohesive, self-validating analytical picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can map the precise connectivity and chemical environment of atoms within the molecule. For (5-Phenoxypyridin-3-yl)boronic acid, a combination of ¹H, ¹³C, and ¹¹B NMR provides a definitive analytical fingerprint.

¹H NMR Spectroscopy: Mapping the Proton Framework

Proton NMR provides detailed information about the number, environment, and neighboring relationships of hydrogen atoms. The spectrum is characterized by chemical shifts (δ), which indicate the electronic environment, and coupling constants (J), which reveal adjacent, non-equivalent protons.

Anticipated ¹H NMR Spectrum: The aromatic region of the spectrum is expected to be complex due to the presence of two distinct ring systems. The protons on the pyridine ring are influenced by the ring nitrogen and the two substituents, while the phenoxy group protons will exhibit a pattern typical of a monosubstituted benzene ring. A key diagnostic signal is the broad singlet arising from the two hydroxyl protons of the boronic acid group; its broadness is a result of rapid chemical exchange with residual water in the solvent and quadrupolar broadening from the adjacent boron nucleus.[6]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~8.50 | Broad Singlet | B(OH)₂ | Characteristic signal for boronic acid protons, subject to exchange.[6] |

| ~8.40 - 8.60 | Multiplet | Pyridine H2, H6 | Protons adjacent to the electron-withdrawing pyridine nitrogen are significantly deshielded. |

| ~7.80 - 8.00 | Multiplet | Pyridine H4 | Proton situated between two substituents. |

| ~7.35 - 7.50 | Multiplet | Phenoxy H2', H6' | Ortho protons of the phenoxy group. |

| ~7.10 - 7.25 | Multiplet | Phenoxy H3', H4', H5' | Meta and para protons of the phenoxy group. |

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Accurately weigh 10-15 mg of (5-Phenoxypyridin-3-yl)boronic acid and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) within a 5 mm NMR tube. DMSO-d₆ is often preferred for boronic acids as it can better solubilize the compound and slow the exchange of the -OH protons.

-

Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz) to achieve optimal signal dispersion in the crowded aromatic region.

-

Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 16-64 scans are typically sufficient for good signal-to-noise.

-

Relaxation Delay: A delay of 1-5 seconds between pulses ensures full relaxation of the protons.

-

-

Data Processing:

-

Apply Fourier transform, phase correction, and baseline correction.

-

Calibrate the chemical shift axis using the residual solvent peak as an internal standard (e.g., DMSO at δ 2.50 ppm).[6]

-

Integrate all signals to determine the relative proton ratios.

-

¹³C NMR Spectroscopy: Probing the Carbon Backbone

Proton-decoupled ¹³C NMR reveals one signal for each unique carbon atom in the molecule, providing a direct count of non-equivalent carbons and information about their chemical nature (aliphatic, aromatic, carbonyl, etc.).

Anticipated ¹³C NMR Spectrum: The spectrum should display 11 distinct signals for the 11 carbon atoms in the aromatic rings. The carbon atom directly bonded to boron (C3) may exhibit a broader and less intense signal due to scalar coupling and quadrupolar relaxation effects from the ¹¹B nucleus.[6][7] The chemical shifts will be influenced by the electronegativity of the attached atoms (N, O, B).

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~150 - 160 | C5, Phenoxy C1' | Carbons bonded to oxygen are highly deshielded. |

| ~140 - 150 | C2, C6 | Pyridine carbons adjacent to nitrogen. |

| ~130 - 135 | C4 | Pyridine carbon. |

| ~128 - 130 | Phenoxy C2', C6', C4' | Aromatic carbons of the phenoxy group. |

| ~120 - 125 | Phenoxy C3', C5' | Aromatic carbons of the phenoxy group. |

| Not observed or broad | C3 | Carbon attached to boron; often difficult to observe due to quadrupolar effects.[6] |

¹¹B NMR Spectroscopy: A Direct Look at the Boron Center

¹¹B is an NMR-active nucleus with high natural abundance, making ¹¹B NMR a highly effective tool for directly characterizing the boron environment.[8]

Anticipated ¹¹B NMR Spectrum: For a trigonal planar (sp²-hybridized) arylboronic acid, a single, characteristically broad signal is expected in the range of δ 28-33 ppm (relative to BF₃·Et₂O).[9][10] The position and width of this signal are diagnostic. The formation of a trimeric anhydride (a boroxine), which can occur upon dehydration, would result in a distinct signal at a slightly different chemical shift, also in the trigonal planar region.[9][11] This makes ¹¹B NMR an excellent tool for assessing the integrity of the boronic acid moiety.

| Predicted Chemical Shift (δ, ppm) | Boron Species | Rationale |

| ~28 - 33 | R-B(OH)₂ (Monomer) | Typical range for sp² arylboronic acids.[8][9] |

| ~30 - 35 | (RBO)₃ (Boroxine) | Trimeric anhydride formed upon dehydration.[9] |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The frequencies of these vibrations are specific to the types of bonds and functional groups present.

Anticipated IR Spectrum: The IR spectrum serves as a rapid check for the presence of the key functional groups in (5-Phenoxypyridin-3-yl)boronic acid. The most prominent and diagnostic feature is the very broad absorption band of the O-H stretching vibration, which confirms the presence of the hydrogen-bonded hydroxyl groups of the boronic acid.[12]

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| 3500 - 3200 (broad) | O-H stretch | B(OH)₂, intermolecular H-bonding.[13][14] |

| 3100 - 3000 | C-H stretch | Aromatic C-H. |

| 1600 - 1450 | C=C stretch | Aromatic rings. |

| ~1350 | B-O stretch (asymmetric) | Boronic acid.[14][15] |

| ~1240 | C-O-C stretch (asymmetric) | Aryl ether (phenoxy). |

| ~1050 | B-C stretch | Boron-carbon bond.[16] |

Experimental Protocol: ATR-IR Acquisition

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact. Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Background Correction: A background spectrum of the clean, empty ATR crystal must be collected prior to the sample measurement and subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy provides information about the conjugated π-electron systems within a molecule. Absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state, with the wavelength of maximum absorption (λ_max) being characteristic of the chromophore.

Anticipated UV-Vis Spectrum: The molecule contains two primary chromophores: the pyridine ring and the phenoxy group. The combined conjugated system is expected to exhibit strong π → π* transitions. Pyridine derivatives typically show absorption maxima in the 250-280 nm range.[17][18] The exact λ_max will be sensitive to the solvent used, as solvent polarity can stabilize the ground and excited states differently.[19]

| Predicted λ_max (nm) | Transition Type | Chromophore |

| ~260 - 280 | π → π* | Phenoxypyridine conjugated system.[18] |

Mass Spectrometry (MS): Confirming Molecular Weight and Integrity

Mass spectrometry is an essential technique for determining the molecular weight of a compound and can provide structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.

Anticipated Mass Spectrum (ESI): The calculated monoisotopic mass of C₁₁H₁₀BNO₃ is 215.0754 u. In positive ion mode, the primary ion observed would be the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 216.08.

A critical consideration in the MS analysis of boronic acids is their propensity to undergo facile dehydration in the gas phase or upon standing to form a cyclic trimeric anhydride, known as a boroxine.[20][21] This is a self-validating feature of the analysis; observing this species helps confirm the nature of the analyte.

-

Monomer (C₁₁H₁₀BNO₃): Expected [M+H]⁺ at m/z ≈ 216.1

-

Boroxine Trimer (C₃₃H₂₄B₃N₃O₆): Expected [M+H]⁺ at m/z ≈ 592.2

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent like acetonitrile or methanol.

-

Chromatography: Use a C18 reversed-phase column with a gradient elution, typically with mobile phases of water and acetonitrile containing a small amount of formic acid or ammonium acetate to promote ionization.[21]

-

MS Detection:

-

Ionization Mode: ESI, positive ion mode is typically effective.

-

Acquisition: Scan a mass range that includes both the expected monomer and trimer m/z values (e.g., m/z 100-800).

-

High-Resolution MS (HRMS): For definitive confirmation, HRMS (e.g., on a Q-TOF or Orbitrap instrument) can provide the exact mass to within a few parts per million, allowing for unambiguous elemental formula determination.[22]

-

Conclusion: A Cohesive Spectroscopic Profile

The comprehensive spectroscopic analysis of (5-Phenoxypyridin-3-yl)boronic acid provides a robust and self-validating dataset essential for its use in research and development.

-

NMR (¹H, ¹³C, ¹¹B) collectively confirms the molecular structure, connectivity, and the state of the boronic acid group.

-

IR spectroscopy provides rapid verification of key functional groups, especially the characteristic B(OH)₂ moiety.

-

UV-Vis spectroscopy characterizes the electronic properties of the conjugated system.

-

Mass Spectrometry confirms the molecular weight and provides insight into the compound's stability, with the potential observation of the boroxine trimer serving as a secondary confirmation of the boronic acid's presence.

Together, these techniques deliver a complete analytical profile, ensuring the identity, purity, and structural integrity of this valuable synthetic building block, thereby upholding the principles of scientific integrity for its application in drug discovery and materials science.

References

-

L. A. Le-Phuc, H. T. T. Nguyen, L. T. Tran, T. T. T. Nguyen, T. H. Nguyen, H. V. Le, T. T. Nguyen, Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. ACS Publications. [Link]

-

J. E. Katon, J. E. D. Davies, Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Science Publishing. [Link]

-

J. E. Katon, J. E. D. Davies, Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry. [Link]

-

FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). ResearchGate. [Link]

-

Z. Pawel, K. M. Anna, B. Marek, Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods. AIP Publishing. [Link]

-

M. Klakočar-Ciepacz, M. Krompiec, S. Krompiec, R. Penczek, ¹³C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. ResearchGate. [Link]

-

UV-Vis Spectrum of Pyridine. SIELC Technologies. [Link]

-

S. Van der Mauten, A. M. Kiss, E. G. Derda, B. F. Sels, P. A. Jacobs, Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. RSC Publishing. [Link]

-

¹¹B NMR Chemical Shifts. SDSU Chemistry. [Link]

-

UV-spectrum of pyridine. ResearchGate. [Link]

-

T. K. Lindhorst, C. Borner, Boronic acid mono- and diesters of the aldopentoses. Carbohydrate Research. [Link]

-

The UV-Vis absorption spectra of III in different solvents. ResearchGate. [Link]

-

N. A. M. N. A. Hamid, S. S. M. Zin, N. H. M. Yasin, N. A. M. Razali, Synthesis, Spectroscopic Evaluations and UV-Vis Titration Studies of New Symmetrical Amide Compounds Derived from N-6-[(4-pyridylmethylamino)carbonyl]-pyridine-2-carboxylic Acid Methyl Ester. Trends in Sciences. [Link]

-

The Role of Boronic Acids in Pharmaceutical Synthesis and Drug Discovery. Acme Bioscience. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

(a) Changes in the ¹H NMR (left) and ¹¹B NMR (right) spectra of 4 (5 mM) upon addition of iBA in CDCl3 at 25 °C. ResearchGate. [Link]

-

P. Singh, M. Kumar, A. K. Shil, Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. [Link]

-

R. P. P. L. M. Ribeiro, T. C. C. D. O. Sousa, M. M. M. Santos, Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]

-

S. Valenzuela, J. R. Howard, H. M. Park, S. Darbha, E. V. Anslyn, A ¹¹B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. MDPI. [Link]

-

The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. Pharmaffiliates. [Link]

-

S. N. G. E. Atta, M. G. D. L. Beaudoin, J. G. L. Thibeault, Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. MDPI. [Link]

-

S. A. Valenzuela, J. R. Howard, H. M. Park, S. Darbha, E. V. Anslyn, ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed. [Link]

-

¹H and ¹¹B NMR Study of p-Toluene Boronic Acid and Anhydride. ResearchGate. [Link]

-

Y. Wen, H. Y. Zhang, Z. Z. Zhang, Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. PMC - NIH. [Link]

-

Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. ResearchGate. [Link]

-

Improving Mass Spectrometric Characterisation of Boronic Acid and Boroxine in Pharmaceutical Manufacturing. ResearchGate. [Link]

-

M. S. Ch, K. R. Ch, A. K. Ch, A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. Scirp.org. [Link]

-

P. J. Pandiyan, R. Appadurai, S. Ramesh, A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing). [Link]

-

R. P. P. L. M. Ribeiro, T. C. C. D. O. Sousa, M. M. M. Santos, Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

-

(PDF) Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate. [Link]

-

I. M. Riddlestone, M. J. G. Lesley, Electropolymerization of 5-Indolylboronic Acid: Morphological, Spectroscopic, and Electrochemical Characterization with Perspective Toward Functional Applications. MDPI. [Link]

-

Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol - Supporting Information. Clemens Krempner. [Link]

-

Supplementary Information Heterocyclic Boronic Acids Display Sialic Acids Selective Binding under Hypoxic Tumor Relevant Acidic Environment. The Royal Society of Chemistry. [Link]

Sources

- 1. Buy (5-Phenoxypyridin-3-yl)boronic acid | 850991-33-2 [smolecule.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.aip.org [pubs.aip.org]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 22. Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone [mdpi.com]

Computational studies of (5-Phenoxypyridin-3-yl)boronic acid

An In-depth Technical Guide to the Computational Analysis of (5-Phenoxypyridin-3-yl)boronic acid

Authored by: Gemini, Senior Application Scientist

Abstract

(5-Phenoxypyridin-3-yl)boronic acid is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. As a bifunctional molecule, it serves as a crucial building block in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex molecular architectures and as a pharmacophore that can engage in reversible covalent interactions with biological targets.[1][2] This technical guide provides a comprehensive framework for the computational investigation of (5-Phenoxypyridin-3-yl)boronic acid, designed for researchers, chemists, and drug development professionals. We will explore a multi-scale modeling approach, beginning with quantum mechanical characterization of the molecule itself and progressing to its interaction with a representative enzyme target. The methodologies detailed herein are grounded in established scientific principles, offering both the "how" and the "why" behind each computational step to ensure scientific rigor and reproducibility.

Introduction: The Rationale for Computational Investigation

Boronic acids are a unique class of compounds characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom.[3] This functional group acts as a Lewis acid and is capable of forming reversible covalent bonds with diols, including the side chains of serine or threonine residues found in the active sites of many enzymes.[3][4] This property has been successfully exploited in drug design, leading to the development of several FDA-approved drugs, such as the proteasome inhibitor Bortezomib (Velcade®).[2][5]

(5-Phenoxypyridin-3-yl)boronic acid combines this reactive boronic acid moiety with a phenoxypyridine scaffold, a structure found in various biologically active molecules. Understanding its intrinsic electronic properties, conformational landscape, and potential interactions with biomolecules is paramount for its rational application in drug discovery. Computational chemistry provides a powerful, cost-effective toolkit to probe these characteristics at an atomic level, guiding synthesis, and predicting biological activity before committing to resource-intensive laboratory experiments.[6]

This guide will delineate a workflow that integrates Density Functional Theory (DFT), Molecular Docking, and Molecular Dynamics (MD) simulations to build a comprehensive profile of this molecule.

Part I: Quantum Mechanical Characterization

Before simulating the interaction of our molecule with a complex biological system, we must first understand its fundamental electronic and structural properties. Density Functional Theory (DFT) is the method of choice for this task, offering a favorable balance of accuracy and computational cost for molecules of this size.[4][7]

Geometry Optimization and Vibrational Analysis

The first step is to find the molecule's most stable three-dimensional conformation (its lowest energy state).

Protocol Justification: We employ the B3LYP hybrid functional, which has a long track record of providing reliable geometries for organic molecules. The 6-311++G(d,p) basis set is chosen as it includes diffuse functions (++) to accurately describe lone pairs and polarization functions (d,p) to account for the non-spherical nature of electron density in bonds, which is crucial for the boronic acid group.[4] A subsequent frequency calculation is essential to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to derive thermodynamic properties.

Step-by-Step Protocol: Geometry Optimization

-

Input Structure: Build the 2D structure of (5-Phenoxypyridin-3-yl)boronic acid and convert it to a 3D format using software like Avogadro or ChemDraw.

-

Software: Use a quantum chemistry package such as Gaussian, ORCA, or GAMESS.

-

Calculation Setup (Gaussian Example):

-

Execution & Analysis: Run the calculation. Upon completion, verify the absence of imaginary frequencies and analyze the optimized geometric parameters (bond lengths, angles).

Electronic Properties: FMO and MEP Analysis

With the optimized geometry, we can now probe the electronic properties that govern the molecule's reactivity.

-

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability.[8]

-

Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the molecule's surface. It allows for the identification of electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) regions, which are critical for predicting non-covalent interactions.

Data Interpretation: For (5-Phenoxypyridin-3-yl)boronic acid, we expect the MEP map to show negative potential around the oxygen atoms of the boronic acid and the pyridine nitrogen, indicating these are sites for hydrogen bond acceptance. The electron-deficient boron atom and the hydrogens of the hydroxyl groups will exhibit positive potential, marking them as sites for nucleophilic attack and hydrogen bond donation, respectively.

| Property | Predicted Value (Arbitrary Units) | Significance |

| HOMO Energy | -6.5 eV | Electron-donating capability |

| LUMO Energy | -1.2 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Index of chemical reactivity and stability |

| Dipole Moment | 3.5 Debye | Measure of molecular polarity |

Part II: Simulating Biomolecular Interactions

Boronic acids are potent inhibitors of serine proteases and β-lactamases, where they form a covalent adduct with the catalytic serine residue.[9][10] To demonstrate a practical application, we will model the interaction of (5-Phenoxypyridin-3-yl)boronic acid with a representative serine β-lactamase, AmpC. This enzyme confers antibiotic resistance in many bacteria, making it a crucial drug target.[11]

Molecular Docking: Predicting the Binding Pose

Molecular docking predicts the preferred orientation of a ligand when bound to a protein. For boronic acids, covalent docking is the most appropriate technique as it specifically models the formation of a bond between the boron atom and the serine oxygen.

Workflow Justification: This workflow ensures the protein and ligand are properly prepared for a simulation that accurately reflects the covalent binding event. The choice of a docking program with covalent capabilities (like GOLD or Schrödinger's Covalent Docking workflow) is critical. The analysis of poses is not merely about score; it's about identifying poses that are chemically sensible, with the boronic acid correctly positioned for nucleophilic attack by the catalytic serine.

Diagram: Computational Workflow for Inhibitor Analysis

Caption: A multi-stage workflow for the computational analysis of a boronic acid inhibitor.

Step-by-Step Protocol: Covalent Docking

-

Protein Preparation: Download the crystal structure of AmpC β-lactamase (e.g., PDB ID: 1KE4). Remove existing ligands and water molecules (unless specific waters are known to be catalytically important[11]). Add hydrogen atoms and assign protonation states appropriate for physiological pH (pH 7.4).

-

Ligand Preparation: Use the DFT-optimized structure of (5-Phenoxypyridin-3-yl)boronic acid. Ensure it has the correct atom types for the chosen force field.

-

Covalent Docking Setup:

-

Define the active site based on the position of the catalytic Ser64 residue.

-

Specify the covalent bond to be formed: between the boron atom of the ligand and the OG oxygen of Ser64.

-

The docking algorithm will then sample conformations of the ligand that can form this bond.

-

-

Analysis: Analyze the resulting poses. The best pose will have a favorable docking score and form key interactions (e.g., hydrogen bonds, π-π stacking) with other active site residues, such as Tyr150 and Asn152.[12]

Molecular Dynamics (MD) Simulation: Assessing Complex Stability

While docking provides a static snapshot, MD simulations track the movement of every atom in the protein-ligand complex over time, providing insights into its stability and dynamic behavior in a simulated aqueous environment.[13][14]

Protocol Justification: This protocol is a standard and robust method for preparing and running MD simulations of protein-ligand complexes.[15] The equilibration steps (NVT and NPT) are crucial for gently relaxing the system and bringing it to the desired temperature and pressure before the production run. Analysis of RMSD and RMSF provides quantitative measures of the complex's stability and flexibility.

Step-by-Step Protocol: MD Simulation (using GROMACS)

-

System Setup:

-

Force Field: Choose a well-validated force field like AMBER or CHARMM.[15] Generate parameters for the covalently bound ligand-serine adduct, which may require specialized tools or quantum mechanical calculations (e.g., RESP charge fitting). This step is critical for accuracy.[16]

-

Solvation: Place the docked complex in a periodic box of water (e.g., TIP3P model).

-

Ionization: Add ions (e.g., Na+, Cl-) to neutralize the system and mimic physiological salt concentration (~0.15 M).

-

-

Energy Minimization: Perform steepest descent energy minimization to remove any steric clashes.

-

Equilibration:

-

NVT Ensemble (Constant Volume): Heat the system to the target temperature (e.g., 300 K) while keeping the protein-ligand complex restrained. This allows the solvent to equilibrate around the complex.

-

NPT Ensemble (Constant Pressure): Equilibrate the system at the target pressure (e.g., 1 bar). Release the restraints on the complex gradually.

-

-

Production Run: Run the simulation for a sufficient length of time (e.g., 100-500 nanoseconds) without restraints to collect trajectory data.

-

Analysis:

-

Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and ligand over time. A stable, converging RMSD indicates the complex has reached equilibrium.

-

Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible and rigid regions of the protein.

-

Interaction Analysis: Analyze the persistence of hydrogen bonds and other key interactions identified during docking.

-

Diagram: Boronic Acid Covalent Inhibition Mechanism

Caption: Covalent interaction of a boronic acid with a catalytic serine residue.

Conclusion and Future Directions

This guide has outlined a robust, multi-scale computational workflow for characterizing (5-Phenoxypyridin-3-yl)boronic acid and evaluating its potential as an enzyme inhibitor. By combining DFT, covalent docking, and MD simulations, researchers can gain deep insights into the molecule's intrinsic properties, binding mode, and the stability of the resulting complex.

The results from these simulations provide a strong foundation for further studies. Advanced techniques such as hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations can be employed to more accurately model the covalent bond formation step, providing detailed information on the reaction mechanism and energy barriers.[10] Furthermore, free energy calculations, such as MM/PBSA or umbrella sampling, can provide quantitative predictions of binding affinity, which can be used to rank potential inhibitors and guide the design of more potent analogues.[15] This integrated computational approach is an indispensable component of modern drug discovery, accelerating the journey from a chemical concept to a therapeutic candidate.

References

- Kur, K., Kowalska-Baron, A., & Miller, E. (2015). The DFT study on the electronic structure of boronic acid derivatives and its esters with fructose. Biotechnology and Food Science, 79(1).

-

Krajnc, A., et al. (2021). Exploring Covalent Docking Mechanisms of Boron-Based Inhibitors to Class A, C and D β-Lactamases Using Time-dependent Hybrid QM/MM Simulations. Frontiers in Molecular Biosciences. [Link]

-

De Luca, F., et al. (2016). Covalent docking of selected boron-based serine beta-lactamase inhibitors. Journal of Molecular Modeling, 22(6), 143. [Link]

-

Glidewell Laboratories. (n.d.). The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. Glidewell. [Link]

-

Al-Dulay, B. W., et al. (2023). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2220084. [Link]

-

Singh, J., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(19), 6248. [Link]

-

Silva, F., et al. (2021). On the Computational Determination of the pKa of Some Arylboronic Acids. Molecules, 26(16), 4983. [Link]

-

Krajnc, A., et al. (2021). Exploring Covalent Docking Mechanisms of Boron-Based Inhibitors to Class A, C and D β-Lactamases Using Time-dependent Hybrid QM/MM Simulations. PMC. [Link]

-

Fabbrizia, G., et al. (2022). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. International Journal of Molecular Sciences, 23(19), 11953. [Link]

-

Bayach, I., et al. (2022). Structural and Spectral (IR, NMR and UV/Visible) Properties of Newly Designed Boronic Acid Derivatives Containing DO3A Sensitive to Uranyl Ion: A DFT and TD-DFT Study. Computational Chemistry, 10(4), 115-139. [Link]

-

Panteleev, M. D., et al. (2021). Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. International Journal of Molecular Sciences, 22(11), 5851. [Link]

-

Al-Dulay, B. W., et al. (2023). Design and discovery of boronic acid drugs. ResearchGate. [Link]

-

Roy, D. R., & Anderson, L. A. (2010). A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. The Journal of Physical Chemistry A, 114(40), 10851–10862. [Link]

-

Santos, M. A. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(11), 2533. [Link]

-

Brothers, E. N. (2020). Origins, and formulation implications, of the pK difference between boronic acids and their esters: A density functional theory study. ResearchGate. [Link]

-

Cunniff, J., et al. (2019). Correlation effects in B1s core-excited states of boronic-acid derivatives: An experimental and computational study. ResearchGate. [Link]

-

Larkin, J. D., & Schaefer, H. F. (2006). Structure of the boronic acid dimer and the relative stabilities of its conformers. The Journal of Physical Chemistry A, 110(38), 10982–10992. [Link]

-

Qi, Y., et al. (2020). Systematic Parameterization and Simulation of Boronic Acid–β-Lactamase Aqueous Solution in Developing the ABEEMσπ Polarizable Force Field. Journal of Chemical Information and Modeling, 60(10), 4966–4982. [Link]

-

Hospital, A., et al. (2022). A dynamical view of protein-protein complexes: Studies by molecular dynamics simulations. Frontiers in Molecular Biosciences, 9, 1030283. [Link]

-

Deb, R., & Joardar, A. (2022). Molecular Dynamics Simulation of Protein and Protein–Ligand Complexes. Scite. [Link]

-

Zacharias, M. (2010). Molecular dynamics simulations of nucleic acid-protein complexes. Biopolymers, 93(3), 233–244. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boronic acid - Wikipedia [en.wikipedia.org]

- 4. eczasopisma.p.lodz.pl [eczasopisma.p.lodz.pl]

- 5. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective | MDPI [mdpi.com]

- 6. A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure of the boronic acid dimer and the relative stabilities of its conformers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural and Spectral (IR, NMR and UV/Visible) Properties of Newly Designed Boronic Acid Derivatives Containing DO3A Sensitive to Uranyl Ion: A DFT and TD-DFT Study [scirp.org]

- 9. Frontiers | Exploring Covalent Docking Mechanisms of Boron-Based Inhibitors to Class A, C and D β-Lactamases Using Time-dependent Hybrid QM/MM Simulations [frontiersin.org]

- 10. Exploring Covalent Docking Mechanisms of Boron-Based Inhibitors to Class A, C and D β-Lactamases Using Time-dependent Hybrid QM/MM Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Covalent docking of selected boron-based serine beta-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Frontiers | A dynamical view of protein-protein complexes: Studies by molecular dynamics simulations [frontiersin.org]

- 14. scite.ai [scite.ai]

- 15. Molecular dynamics simulations of nucleic acid-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

Physical and chemical properties of (5-Phenoxypyridin-3-yl)boronic acid

An In-Depth Technical Guide to (5-Phenoxypyridin-3-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Heterocyclic Building Block

In the landscape of modern synthetic chemistry, the strategic design of complex molecules, particularly for pharmaceutical and materials science applications, relies on the availability of versatile and reliable building blocks.[1][2][3] (5-Phenoxypyridin-3-yl)boronic acid has emerged as a significant reagent, merging the functionalities of a pyridine ring, a phenoxy ether linkage, and a reactive boronic acid moiety. This unique combination makes it an invaluable intermediate for introducing the phenoxypyridine scaffold into larger molecular frameworks.

Boronic acids are a cornerstone of contemporary organic synthesis, largely due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][4][5][6][7] This Nobel Prize-winning methodology allows for the efficient and selective formation of carbon-carbon bonds under relatively mild conditions, a process fundamental to the assembly of many biologically active compounds.[1] This guide provides a comprehensive overview of the physical and chemical properties of (5-Phenoxypyridin-3-yl)boronic acid, its reactivity, and practical application protocols to empower researchers in their synthetic endeavors.

Molecular Identity and Physicochemical Properties

Accurate identification and understanding of a reagent's physical properties are paramount for its successful application in experimental work.

Key Identifiers:

-

Chemical Name: (5-Phenoxypyridin-3-yl)boronic acid

-

SMILES: OB(C1=CC(OC2=CC=CC=C2)=CN=C1)O[8]

Physical Property Profile

The physical characteristics of (5-Phenoxypyridin-3-yl)boronic acid dictate its handling, storage, and solubility parameters for reaction setup. The data presented below is a synthesis of information from various chemical suppliers and databases.

| Property | Value / Description | Source |

| Molecular Weight | 215.01 g/mol | [8][9][10] |

| Appearance | Typically a white to off-white or light yellow crystalline powder. | Inferred from supplier data[11] |

| Melting Point | Specific data not consistently available. For reference, the related Phenylboronic acid melts at 216-219 °C.[11] | N/A |

| Solubility | Generally soluble in polar organic solvents like methanol, ether, and acetone; poorly soluble in nonpolar solvents such as hexanes and water.[11][12][13] | Inferred from Phenylboronic acid |

| Storage Conditions | Sealed in a dry environment, often under an inert atmosphere. Recommended storage at 2-8°C.[8][14] | [8][14] |

Chemical Profile: Reactivity and Stability

The utility of (5-Phenoxypyridin-3-yl)boronic acid is rooted in its distinct chemical nature.

Lewis Acidity and Structure Like other boronic acids, this compound is a mild Lewis acid. The boron atom is sp²-hybridized and possesses a vacant p-orbital, allowing it to accept a pair of electrons.[7][12] This acidity is central to its reactivity, particularly in the transmetalation step of cross-coupling reactions.

Stability and Handling Considerations (5-Phenoxypyridin-3-yl)boronic acid is generally stable under standard laboratory conditions. However, a key characteristic of boronic acids is their propensity to undergo dehydration, especially upon heating or prolonged exposure to air, to form a cyclic trimeric anhydride known as a boroxine.[13] This process is reversible. To ensure reproducibility in reactions, it is crucial to store the compound in a tightly sealed container in a cool, dry place, and preferably under an inert atmosphere (e.g., nitrogen or argon).[8][15]

Core Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of (5-Phenoxypyridin-3-yl)boronic acid is in the Suzuki-Miyaura cross-coupling reaction to form biaryl or hetero-biaryl structures. The reaction is a powerful tool for C-C bond formation.

The Catalytic Cycle The widely accepted mechanism proceeds in three main steps, continuously regenerating the active Pd(0) catalyst.[5][6]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of the coupling partner (an aryl/heteroaryl halide), forming a Pd(II) complex.[5]

-

Transmetalation: In the presence of a base, the boronic acid forms a more nucleophilic boronate species. This species then transfers its organic group (the 5-phenoxypyridin-3-yl moiety) to the Pd(II) complex, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.

Challenges with Heterocyclic Substrates: While powerful, the coupling of nitrogen-containing heteroaryl boronic acids like (5-Phenoxypyridin-3-yl)boronic acid can present challenges. These electron-deficient reagents can undergo slower rates of transmetalation and are often more susceptible to competitive protodeboronation (cleavage of the C-B bond by a proton source), which reduces yield.[4] The choice of catalyst, ligand, base, and solvent is therefore critical for success.

Field-Proven Experimental Protocol: A Practical Guide to Suzuki-Miyaura Coupling

This section provides a robust, self-validating protocol for the coupling of (5-Phenoxypyridin-3-yl)boronic acid with a generic aryl bromide. The causality behind each choice is explained to ensure both technical accuracy and practical insight.

Step-by-Step Methodology

-

Reaction Setup:

-

Procedure: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 eq), (5-Phenoxypyridin-3-yl)boronic acid (1.2–1.5 eq), a palladium source (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., SPhos, 4 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq).[5][16]

-

Causality (Expertise): A slight excess of the boronic acid is used to drive the reaction to completion and compensate for any potential protodeboronation. The choice of a bulky, electron-rich phosphine ligand like SPhos is critical; it stabilizes the palladium catalyst, promotes the oxidative addition step, and accelerates the rate-limiting reductive elimination, which is especially important for challenging heteroaryl couplings.[5] Cesium carbonate is a strong, yet moderately soluble base that effectively promotes the formation of the active boronate species without causing significant side reactions.[5]

-

-

Establishing an Inert Atmosphere:

-

Procedure: Seal the flask with a rubber septum. Connect it to a Schlenk line and evacuate the flask under high vacuum before backfilling with an inert gas (high-purity argon or nitrogen). Repeat this cycle three times.[5]

-

Causality (Trustworthiness): The Pd(0) active catalyst is highly sensitive to oxygen, which can cause oxidation to inactive Pd(II) species and degradation of the phosphine ligands. Rigorously removing oxygen is a self-validating step that ensures the catalytic cycle remains active throughout the reaction, preventing catalyst death and failed reactions.

-

-

Solvent Addition and Reaction:

-

Procedure: Using a syringe, add the required volume of degassed solvent (e.g., a mixture of 1,4-dioxane and water, typically 5:1 v/v).[5] Place the flask in a preheated oil bath at 80–100 °C and stir vigorously.

-

Causality (Expertise): The solvent system must solubilize all components. A small amount of water is often beneficial as it helps to dissolve the inorganic base and facilitates the transmetalation step. Degassing the solvent (by sparging with argon or via freeze-pump-thaw cycles) is another critical measure to exclude oxygen. Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

-

Monitoring and Work-up:

-

Procedure: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.[5] Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water.[5]

-

Causality (Trustworthiness): Direct monitoring provides definitive evidence of reaction completion, preventing premature work-up (leading to low yield) or prolonged heating (risking product degradation). The aqueous work-up removes the inorganic base and other water-soluble byproducts.

-

-

Purification:

-

Procedure: Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts, wash with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel.[5]

-

Causality (Expertise): This standard extraction and drying procedure isolates the crude product. Flash chromatography is the definitive method for separating the desired product from unreacted starting materials, the catalyst, ligand, and any side products, ensuring high purity of the final compound.

-

Safety, Handling, and Storage

As a professional scientist, adherence to safety protocols is non-negotiable. While a specific Safety Data Sheet (SDS) for (5-Phenoxypyridin-3-yl)boronic acid should always be consulted, the following guidance is based on general principles for boronic acids.[15][17]

-

Hazard Identification: Boronic acids are often categorized as harmful if swallowed and may cause skin and eye irritation.[18] Inhalation of dust should be avoided.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[19]

-

Handling: Handle the solid material in a well-ventilated area or a chemical fume hood to minimize inhalation risk. Avoid generating dust.[15]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8][15] For long-term stability and to prevent dehydration to the boroxine, storage at 2-8°C under an inert atmosphere is recommended.[8]

Conclusion: An Enabling Reagent for Innovation

(5-Phenoxypyridin-3-yl)boronic acid stands as a highly valuable and enabling reagent for the synthesis of complex molecules. Its well-defined physical properties and predictable, albeit nuanced, chemical reactivity make it a reliable tool in the hands of a knowledgeable researcher. A thorough understanding of its stability, its central role in Suzuki-Miyaura coupling, and the critical parameters for successful reaction execution allows scientists to confidently incorporate the phenoxypyridine motif, accelerating discovery programs in medicinal chemistry and materials science.

References

-

Buchwald, S. L. et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. [Link]

-

Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

-

ResearchGate. (2006). The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. [Link]

-

PubChem. (5,6-Dimethoxypyridin-3-yl)boronic acid. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

Wikipedia. Phenylboronic acid. [Link]

-

PubChem. (5-Chloro-2-phenoxypyridin-4-yl)boronic acid. National Center for Biotechnology Information. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Boronic Acids in Modern Pharmaceutical Synthesis. [Link]

-

Royal Society of Chemistry. (n.d.). Accelerated click reactions using boronic acids for heterocyclic synthesis in microdroplets. [Link]

-

MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

KU ScholarWorks. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications. [Link]

-

Chemdox. (2025). Safety Data Sheet: Phenyl boronic acid-d5. [Link]

-

PubMed Central. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. National Institutes of Health. [Link]

-

PubMed Central. (n.d.). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. National Institutes of Health. [Link]

-

ResearchGate. (2022). Which boronic acids are used most frequently for synthesis of bioactive molecules. [Link]

-

PubChem. (5-(Hydroxymethyl)pyridin-3-yl)boronic acid. National Center for Biotechnology Information. [Link]

-

ACS Publications. (2012). Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid. [Link]

-

PubMed Central. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Institutes of Health. [Link]

-

PubMed Central. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives. National Institutes of Health. [Link]

-

ResearchGate. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]

-

PubChem. 5-Cyanopyridine-3-boronic acid. National Center for Biotechnology Information. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mdpi.com [mdpi.com]

- 8. 850991-33-2|(5-Phenoxypyridin-3-yl)boronic acid|BLD Pharm [bldpharm.com]

- 9. (5-Phenoxypyridin-3-yl)boronic acid - 上海柯维化学技术有限公司 [kewelchem.com]

- 10. (5-Phenoxypyridin-3-yl)boronic acid | CymitQuimica [cymitquimica.com]

- 11. Phenylboronic acid | 98-80-6 [chemicalbook.com]

- 12. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. 850991-69-4|(5-Methoxypyridin-3-yl)boronic acid|BLD Pharm [bldpharm.com]

- 15. fishersci.com [fishersci.com]

- 16. cdnsciencepub.com [cdnsciencepub.com]

- 17. sds.chemdox.com [sds.chemdox.com]

- 18. 5-Cyanopyridine-3-boronic acid | C6H5BN2O2 | CID 45079576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. echemi.com [echemi.com]

The Ascendancy of Phenoxypyridine Boronic Acids: A Technical Guide to Their Discovery, Synthesis, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenoxypyridine boronic acids have emerged as a pivotal class of reagents in modern organic synthesis and medicinal chemistry. Their unique structural motif, combining the phenoxy and pyridine moieties with the versatile boronic acid functional group, has positioned them as valuable building blocks in the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic methodologies for preparing phenoxypyridine boronic acids. It further delves into their critical role as key intermediates in the synthesis of pharmacologically active compounds, supported by detailed experimental protocols, mechanistic insights, and data-driven analysis. The content is designed to equip researchers and drug development professionals with the fundamental knowledge and practical expertise to effectively utilize these powerful synthetic tools.

Introduction: The Strategic Importance of the Phenoxypyridine Scaffold

The pyridine ring is a ubiquitous heterocycle in a vast number of biologically active molecules and approved pharmaceuticals. Its ability to act as a hydrogen bond acceptor and its modulation of a molecule's physicochemical properties, such as solubility and metabolic stability, make it a privileged scaffold in drug design. When combined with a phenoxy group, the resulting phenoxypyridine core offers a unique three-dimensional structure that can effectively probe the binding pockets of biological targets.

The introduction of a boronic acid moiety onto this scaffold dramatically expands its synthetic utility. Boronic acids are exceptionally versatile intermediates, most notably for their participation in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This unique combination of a biologically relevant scaffold and a synthetically powerful functional group underpins the significance of phenoxypyridine boronic acids in contemporary drug discovery.

Historical Perspective and Discovery

While the first synthesis of a boronic acid was reported by Edward Frankland in 1860, the journey to more complex and functionalized derivatives has been a gradual one.[2] The surge in interest in boronic acids, particularly in the pharmaceutical industry, has been a more recent phenomenon, largely driven by the development of robust cross-coupling methodologies.

The specific discovery of phenoxypyridine boronic acids is not marked by a single seminal publication but rather an evolution of synthetic strategies for functionalized pyridine boronic acids. The existence of specific isomers, such as 2-phenoxypyridine-5-boronic acid (CAS 1270921-80-6) , is now well-established in the chemical literature and commercial catalogs.[3] Their emergence is a direct consequence of the growing demand for novel building blocks in drug discovery programs and the development of synthetic methods that can tolerate a wider range of functional groups.

Synthesis of Phenoxypyridine Boronic Acids: Key Methodologies

The synthesis of phenoxypyridine boronic acids and their esters can be achieved through several established methods for preparing aryl and heteroaryl boronic acids. The choice of method often depends on the starting materials' availability, the desired substitution pattern, and the scale of the reaction.

Miyaura Borylation of Halogenated Phenoxypyridines

The palladium-catalyzed Miyaura borylation is one of the most widely used and versatile methods for the synthesis of boronic esters from aryl halides.[4][5] This reaction involves the cross-coupling of a halo-phenoxypyridine with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. The resulting pinacol ester can often be used directly in subsequent reactions or hydrolyzed to the corresponding boronic acid.

Reaction Scheme:

Key Parameters for Successful Miyaura Borylation:

| Parameter | Recommended Conditions | Rationale |

| Palladium Catalyst | Pd(dppf)Cl₂, Pd(OAc)₂ with a suitable phosphine ligand (e.g., XPhos, SPhos) | The choice of catalyst and ligand is crucial for achieving high catalytic activity and preventing side reactions. |

| Boron Reagent | Bis(pinacolato)diboron (B₂pin₂) | B₂pin₂ is a stable, crystalline solid that is easy to handle and provides the stable pinacol ester product. |

| Base | Potassium acetate (KOAc), Potassium carbonate (K₂CO₃) | A mild base is typically used to avoid premature hydrolysis of the boronic ester and to facilitate the catalytic cycle. |

| Solvent | 1,4-Dioxane, Dimethylformamide (DMF), Toluene | Anhydrous, aprotic solvents are generally preferred to prevent unwanted side reactions. |

| Temperature | 80-120 °C | The reaction often requires heating to achieve a reasonable reaction rate. |

Experimental Protocol: Synthesis of 2-Phenoxypyridine-5-boronic acid pinacol ester

This protocol is a representative example and may require optimization for specific substrates and scales.

-

To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 5-bromo-2-phenoxypyridine (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

-

Add anhydrous 1,4-dioxane as the solvent.

-

Degas the mixture by bubbling with the inert gas for 15-20 minutes.

-

Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).

-

Heat the reaction mixture to 90-100 °C and monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-